molecular formula C15H15N5 B107595 SI-2

SI-2

Numéro de catalogue: B107595
Poids moléculaire: 265.31 g/mol
Clé InChI: JNNXERNBPXXNLK-WOJGMQOQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SI-2 is an inhibitor of steroid receptor coactivator 3 (SRC-3). It has been shown to selectively reduce the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3. This compound induces death in various breast cancer cells with IC50 values of 3-20 nM without affecting normal cell viability. At 2 mg/kg, this compound can also inhibit primary tumor growth and reduce SRC-3 protein levels in an MDA-MB-468 breast cancer mouse model.

Mécanisme D'action

Target of Action

SI-2, also known as 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine or 1-Methyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazineyl)-1H-benzo[d]imidazole, is a highly promising SRC-3 inhibitor . SRC-3, also known as Steroid Receptor Coactivator-3, is a protein that in humans is encoded by the NCOA3 gene. It is a transcriptional coactivator that can interact with nuclear hormone receptors to enhance their transcriptional activator functions.

Mode of Action

This compound interacts with its primary target, SRC-3, to inhibit its function . This interaction results in the reduction of the transcriptional activities and the protein concentrations of SRC-3 in cells .

Result of Action

The primary result of this compound’s action is the induction of breast cancer cell death . By inhibiting SRC-3, this compound disrupts the normal functioning of these cells, leading to their death. This makes this compound a potential therapeutic agent for breast cancer.

Activité Biologique

SI-2, chemically known as 1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride, is a potent inhibitor of steroid receptor coactivator 3 (SRC-3). This compound has garnered attention in cancer research due to its significant biological activities, particularly in breast cancer models. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, effects on cell lines, and potential therapeutic applications.

This compound functions primarily as an SRC-3 inhibitor. SRC-3 is a coactivator that plays a crucial role in the transcriptional regulation of genes involved in cell proliferation and survival. By inhibiting SRC-3, this compound effectively reduces the expression levels of other steroid receptor coactivators such as SRC1 and SRC2, which are also implicated in breast cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-cancer properties:

  • Cell Growth Inhibition : this compound has an IC50 value of approximately 3.4 nM against MDA-MB-48 breast cancer cells, indicating its effectiveness in inhibiting cell proliferation .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in breast cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.
  • Migration Attenuation : this compound reduces the migratory capacity of MDA-MB-48 cells, which is critical in preventing metastasis .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

  • Tumor Growth Inhibition : In a mouse model using MDA-MB-48 cells, this compound significantly inhibited tumor growth, reinforcing its potential as an anti-cancer agent .

Case Studies and Clinical Implications

While most research on this compound has been preclinical, its implications for clinical use are promising. The ability to inhibit SRC-3 and related pathways suggests that this compound could be beneficial in treating breast cancers that are resistant to conventional therapies. Further studies are needed to explore its efficacy in combination with other therapeutic agents.

Summary of Research Findings

Study TypeKey Findings
In Vitro - IC50 = 3.4 nM against MDA-MB-48 cells
- Induces apoptosis
- Attenuates migration
In Vivo - Inhibits tumor growth in mouse models

Propriétés

IUPAC Name

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXERNBPXXNLK-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SI-2
Reactant of Route 2
Reactant of Route 2
SI-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.